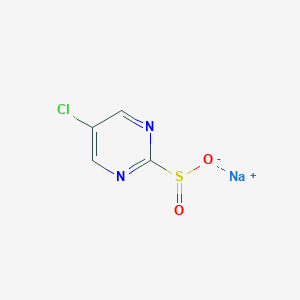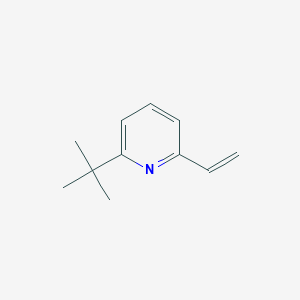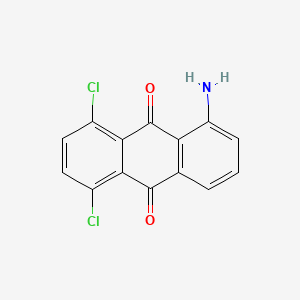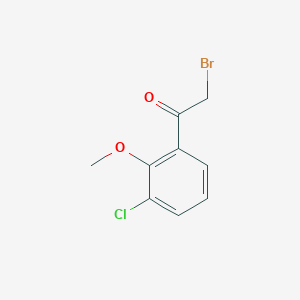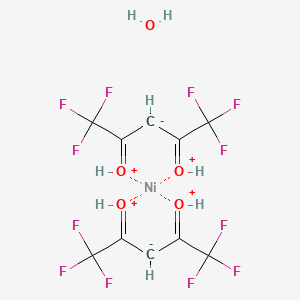
Nickel(II) hexafluoroacetylacetonate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) hexafluoroacetylacetonate xhydrate is a coordination compound with the chemical formula Ni(C₅HF₆O₂)₂·xH₂O. It is known for its use as a precursor in various chemical processes, particularly in the field of material science and catalysis. The compound is characterized by its green powder or crystalline appearance and is often utilized in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel(II) hexafluoroacetylacetonate xhydrate can be synthesized through the reaction of nickel(II) salts with hexafluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolution of nickel(II) salts (such as nickel(II) chloride or nickel(II) nitrate) in water.
- Addition of hexafluoroacetylacetone to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
- Isolation of the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(II) hexafluoroacetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Nickel(II) hexafluoroacetylacetonate xhydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of nickel-containing materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Wirkmechanismus
The mechanism of action of Nickel(II) hexafluoroacetylacetonate xhydrate involves its ability to coordinate with various ligands and form stable complexes. The hexafluoroacetylacetonate ligands provide a strong binding affinity to the nickel center, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) hexafluoroacetylacetonate xhydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Nickel(II) trifluoroacetylacetonate: Contains trifluoroacetylacetonate ligands, offering different reactivity and properties.
Nickel(II) bis(2,4-pentanedionate): Another nickel complex with different ligand structure and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of hexafluoroacetylacetonate ligands.
Eigenschaften
Molekularformel |
C10H8F12NiO5+2 |
|---|---|
Molekulargewicht |
494.84 g/mol |
IUPAC-Name |
(1,1,1,5,5,5-hexafluoro-4-oxoniumylidenepentan-2-ylidene)oxidanium;nickel;hydrate |
InChI |
InChI=1S/2C5HF6O2.Ni.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;;1H2/q2*-1;;/p+4 |
InChI-Schlüssel |
LULCCAYZKGNUQK-UHFFFAOYSA-R |
Kanonische SMILES |
[CH-](C(=[OH+])C(F)(F)F)C(=[OH+])C(F)(F)F.[CH-](C(=[OH+])C(F)(F)F)C(=[OH+])C(F)(F)F.O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


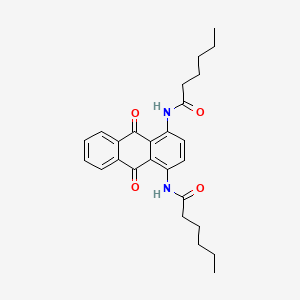
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)
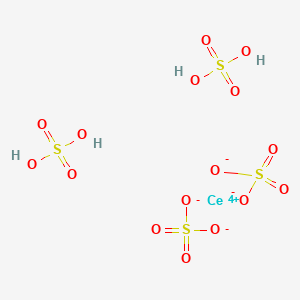
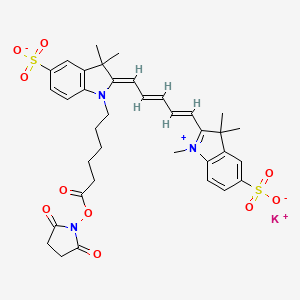
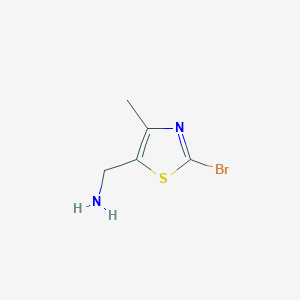
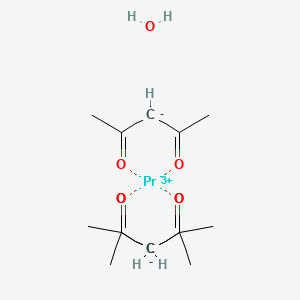
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)
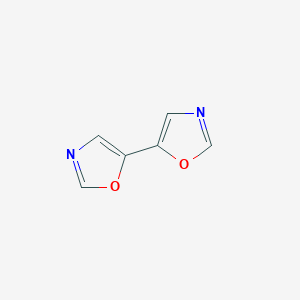
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
